7-Bromo-6-methoxy-2-methyl-5,8-quinolinedione
CAS No.: 61895-37-2
Cat. No.: VC15903306
Molecular Formula: C11H8BrNO3
Molecular Weight: 282.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61895-37-2 |
|---|---|
| Molecular Formula | C11H8BrNO3 |
| Molecular Weight | 282.09 g/mol |
| IUPAC Name | 7-bromo-6-methoxy-2-methylquinoline-5,8-dione |
| Standard InChI | InChI=1S/C11H8BrNO3/c1-5-3-4-6-8(13-5)10(15)7(12)11(16-2)9(6)14/h3-4H,1-2H3 |
| Standard InChI Key | XEGBXQGPUKNRNM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=C1)C(=O)C(=C(C2=O)Br)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a quinoline ring system with ketone groups at positions 5 and 8. Key substituents include:
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Bromine at C-7: Enhances electrophilicity and influences redox cycling .
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Methoxy group at C-6: Modifies electronic distribution and steric interactions .
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Methyl group at C-2: Reduces rotational freedom compared to bulkier substituents .
Crystallographic data, though limited for this specific derivative, suggest planar geometry typical of 5,8-quinolinediones, facilitating π-π stacking interactions with biological targets . The bromine atom’s van der Waals radius (1.85 Å) introduces steric constraints that may affect binding affinity .
Physicochemical Properties
PubChem lists the following properties :
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈BrNO₃ |
| Molecular Weight | 282.09 g/mol |
| XLogP3 | 2.2 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
The compound’s moderate lipophilicity (LogP ≈ 2.2) suggests balanced membrane permeability and solubility, critical for bioavailability .
Synthetic Pathways and Derivative Optimization
Core Scaffold Synthesis
5,8-Quinolinediones are typically synthesized from 8-hydroxyquinoline via oxidative dimerization. For 7-bromo-6-methoxy-2-methyl-5,8-quinolinedione, key steps include:
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Halogenation: Electrophilic bromination at C-7 using N-bromosuccinimide (NBS) in acetic acid .
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Methoxy Introduction: Nucleophilic substitution of a pre-existing leaving group (e.g., chloride) with methoxide .
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Methylation: Friedel-Crafts alkylation at C-2 under acidic conditions .
Reaction yields vary significantly with solvent polarity and catalyst choice. For example, aprotic solvents like DMF favor C-7 substitution, while protic solvents shift selectivity to C-6 .
Comparative Synthetic Routes
Data from PMC and MDPI highlight optimized conditions for analogous compounds:
| Starting Material | Reagents/Conditions | Yield (%) | Product Selectivity |
|---|---|---|---|
| 6,7-Dichloro-5,8-quinolinedione | K₂CO₃, MeOH, reflux | 78 | C-6 methoxy |
| 5,8-Quinolinedione | Bis(trifluoroacetoxy)iodobenzene, H₂O/CH₃CN | 82–89 | C-7 bromo |
These methods underscore the importance of solvent selection in directing substituent placement, a principle applicable to 7-bromo-6-methoxy-2-methyl derivatives .
Biological Activities and Mechanisms
Anticancer Activity
The compound exhibits potent cytotoxicity against multiple cancer cell lines, with IC₅₀ values in the low micromolar range . Key findings include:
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NQO1 Dependency: Bioactivation via NQO1 generates semiquinone radicals, inducing oxidative stress and mitochondrial dysfunction .
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Selectivity: 7-Bromo-6-methoxy-2-methyl-5,8-quinolinedione shows 3-fold higher potency against HeLaS3 (cervical cancer) versus normal fibroblasts .
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Apoptotic Induction: Upregulation of pro-apoptotic Bax and caspase-3, coupled with Bcl-2 suppression, triggers programmed cell death .
Structure-Activity Relationships (SAR)
Substituent Effects
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C-7 Bromine: Essential for redox cycling; replacement with chlorine reduces potency by 40% .
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C-6 Methoxy: Optimizes solubility without compromising membrane permeability .
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C-2 Methyl: Minimizes metabolic deactivation compared to bulkier groups (e.g., ethyl) .
Comparative Bioactivity
A PMC study compared analogs with varying C-7 substituents :
| Compound | IC₅₀ (µM) vs A549 | IC₅₀ (µM) vs SK-OV-3 |
|---|---|---|
| 7-Bromo-6-methoxy-2-methyl | 1.52 | 1.89 |
| 7-Chloro-6-methoxy | 2.14 | 2.57 |
| Parent 5,8-quinolinedione | 5.32 | 6.01 |
The 7-bromo derivative’s superior activity underscores bromine’s role in stabilizing radical intermediates .
Pharmacological Applications and Challenges
Preclinical Development
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Prodrug Potential: The quinone moiety enables triggered release in hypoxic tumor microenvironments .
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Combination Therapy: Synergizes with cisplatin, reducing required doses by 50% in murine models .
Toxicity and Limitations
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